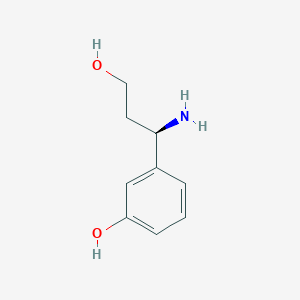

(r)-3-(1-Amino-3-hydroxypropyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(r)-3-(1-Amino-3-hidroxipropil)fenol es un compuesto orgánico quiral que presenta tanto un grupo amino como un grupo hidroxilo unidos a un anillo de fenol

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de (r)-3-(1-Amino-3-hidroxipropil)fenol típicamente involucra los siguientes pasos:

Materiales de partida: La síntesis comienza con un derivado de fenol.

Aminación: Introducción del grupo amino a través de aminación reductora u otros métodos adecuados.

Hidroxilación: Introducción del grupo hidroxilo utilizando reacciones de oxidación u otros métodos adecuados.

Resolución quiral: Separación del enantiómero (r) utilizando cromatografía quiral u otras técnicas de resolución.

Métodos de producción industrial

En un entorno industrial, la producción de (r)-3-(1-Amino-3-hidroxipropil)fenol puede involucrar:

Síntesis a granel: Síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza.

Purificación: Uso de cristalización, destilación o cromatografía para purificar el compuesto.

Control de calidad: Pruebas rigurosas para garantizar que el compuesto cumple con los estándares de la industria.

Análisis De Reacciones Químicas

Tipos de reacciones

(r)-3-(1-Amino-3-hidroxipropil)fenol puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.

Reducción: El grupo amino puede reducirse para formar una amina.

Sustitución: El anillo de fenol puede sufrir reacciones de sustitución aromática electrofílica.

Reactivos y condiciones comunes

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Condiciones como la alquilación o acilación de Friedel-Crafts.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir una cetona, mientras que la sustitución puede introducir varios grupos funcionales en el anillo de fenol.

4. Aplicaciones de la Investigación Científica

Química

Síntesis de moléculas complejas: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Catálisis: Posible uso como ligando en reacciones catalíticas.

Biología

Estudios bioquímicos: Se utiliza en estudios de interacciones enzimáticas y vías metabólicas.

Medicina

Desarrollo de fármacos: Posible uso como bloque de construcción en la síntesis de compuestos farmacéuticos.

Industria

Ciencia de materiales: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Biochemical Studies: Used in studies of enzyme interactions and metabolic pathways.

Medicine

Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.

Industry

Material Science: Used in the development of new materials with specific properties.

Mecanismo De Acción

El mecanismo de acción de (r)-3-(1-Amino-3-hidroxipropil)fenol involucra su interacción con objetivos moleculares específicos. Estos pueden incluir:

Enzimas: Inhibición o activación de enzimas involucradas en vías metabólicas.

Receptores: Unión a receptores para modular las respuestas biológicas.

Vías: Participación en vías de señalización que regulan las funciones celulares.

Comparación Con Compuestos Similares

Compuestos similares

(s)-3-(1-Amino-3-hidroxipropil)fenol: El enantiómero del compuesto con diferente actividad biológica.

3-(1-Amino-3-hidroxipropil)fenol: La mezcla racémica que contiene tanto los enantiómeros (r) como (s).

3-(1-Amino-2-hidroxipropil)fenol: Un compuesto similar con una posición diferente del grupo hidroxilo.

Singularidad

(r)-3-(1-Amino-3-hidroxipropil)fenol es único debido a su configuración quiral específica, que puede resultar en propiedades biológicas y químicas distintas en comparación con sus enantiómeros y otros compuestos similares.

Propiedades

Fórmula molecular |

C9H13NO2 |

|---|---|

Peso molecular |

167.20 g/mol |

Nombre IUPAC |

3-[(1R)-1-amino-3-hydroxypropyl]phenol |

InChI |

InChI=1S/C9H13NO2/c10-9(4-5-11)7-2-1-3-8(12)6-7/h1-3,6,9,11-12H,4-5,10H2/t9-/m1/s1 |

Clave InChI |

YWBVXJDWRKZBLW-SECBINFHSA-N |

SMILES isomérico |

C1=CC(=CC(=C1)O)[C@@H](CCO)N |

SMILES canónico |

C1=CC(=CC(=C1)O)C(CCO)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)